1-[(2,5-Dichlorophenyl)methyl]piperazine
Description
Significance of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry Research
The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in the field of medicinal chemistry. ijrrjournal.comresearchgate.net Its versatile structure allows for extensive modifications, leading to a wide array of derivatives with significant pharmacological activities. researchgate.netnih.gov The two nitrogen atoms in the piperazine ring can be functionalized, enabling the creation of diverse molecular architectures and the fine-tuning of physicochemical properties to enhance drug-like characteristics. nih.govmdpi.com
Piperazine derivatives are integral components of numerous therapeutic agents across various disease areas. mdpi.comwikipedia.org Their prevalence in FDA-approved drugs underscores their importance in modern medicine. mdpi.com The structural rigidity and the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors contribute to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govmdpi.com
The pharmacological versatility of piperazine derivatives is extensive, with research demonstrating their efficacy in a multitude of therapeutic applications. researchgate.netwisdomlib.org These compounds have been successfully developed as antipsychotics, antidepressants, anxiolytics, antihistamines, antianginals, and antimicrobial agents. wisdomlib.orgnih.govresearchgate.net The ability of the piperazine scaffold to interact with various biological targets, including neurotransmitter receptors and enzymes, makes it a privileged structure in drug discovery. ijrrjournal.comresearchgate.net A minor alteration in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities, allowing medicinal chemists to tailor compounds for specific therapeutic purposes. ijrrjournal.com
Table 1: Diverse Pharmacological Activities of Piperazine Derivatives
| Pharmacological Activity | Therapeutic Area | References |
|---|---|---|
| Antipsychotic | Central Nervous System | nih.govontosight.ai |
| Antidepressant | Central Nervous System | nih.gov |
| Anxiolytic | Central Nervous System | nih.gov |
| Antihistaminic | Allergy & Immunology | wisdomlib.orgresearchgate.net |
| Antianginal | Cardiovascular | wisdomlib.orgresearchgate.net |
| Anticancer | Oncology | researchgate.netresearchgate.netontosight.ai |
| Antimicrobial (Antibacterial, Antifungal) | Infectious Diseases | researchgate.netresearchgate.netwisdomlib.org |
| Antiviral | Infectious Diseases | wisdomlib.orgresearchgate.netontosight.ai |
| Anti-inflammatory | Inflammation | wisdomlib.orgwisdomlib.org |
| Anthelmintic | Infectious Diseases | wikipedia.orgwisdomlib.org |
| Anticonvulsant | Central Nervous System | mdpi.comwisdomlib.org |
Positioning of Dichlorophenyl-Substituted Piperazine Analogues in Current Research Landscape
Within the broad class of piperazine derivatives, those featuring a dichlorophenyl substituent have garnered considerable attention in the scientific community. The incorporation of a dichlorophenyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai This has led to the exploration of dichlorophenyl-substituted piperazine analogues in various research domains, particularly in the development of agents targeting the central nervous system (CNS) and in oncology.
Research has shown that dichlorophenylpiperazine analogues can act as high-affinity ligands for dopamine (B1211576) transporters (DAT), which are implicated in the effects of psychostimulants. nih.gov For instance, certain analogues have been investigated for their potential in attenuating the effects of these substances. nih.gov Furthermore, specific isomers, such as 2,3-dichlorophenylpiperazine (2,3-DCPP), are known as both a precursor in the synthesis of the atypical antipsychotic aripiprazole (B633) and as one of its metabolites. wikipedia.org 2,3-DCPP itself has been shown to act as a partial agonist of dopamine D2 and D3 receptors. wikipedia.org
The strategic placement of chlorine atoms on the phenyl ring allows for the modulation of electronic properties and steric hindrance, which can enhance selectivity for specific receptor subtypes. This is a key area of investigation as researchers aim to develop more targeted therapies with fewer off-target effects. The study of compounds like 1-[(2,5-Dichlorophenyl)methyl]piperazine and its isomers contributes to a deeper understanding of the structure-activity relationships (SAR) within this chemical class. nih.gov In the field of oncology, derivatives such as 1-(3,4-dichlorophenyl)piperazine (B178234) have been incorporated into novel compounds showing significant cytotoxic activity against breast adenocarcinoma cell lines, in some cases exceeding the potency of existing reference drugs. nih.gov
Table 2: Examples of Dichlorophenyl-Substituted Piperazine Analogues in Research
| Compound Name | Research Focus/Significance | References |
|---|---|---|
| 2,3-Dichlorophenylpiperazine (2,3-DCPP) | Precursor and metabolite of aripiprazole; partial agonist of D2 and D3 receptors. | wikipedia.org |
| 1-(3-Chlorophenyl)-4-phenethylpiperazine | Increased affinity for dopamine transporters (DAT), yielding a highly selective DAT ligand. | nih.gov |
| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | Serotonin releaser and β1-adrenergic receptor blocker. | wikipedia.org |
| 1-((1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-piperazine | Investigated for potential therapeutic applications including antimicrobial, anticancer, and CNS activity. | ontosight.ai |
| 1-(3,4-dichlorophenyl)piperazine derivatives | Incorporated into novel 1,2-benzothiazine compounds with potent anticancer activity. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI Key |
OCDKHNIROLGDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,5 Dichlorophenyl Methyl Piperazine and Its Analogues
Established Synthetic Routes to the Piperazine (B1678402) Core in Arylmethylpiperazines
The formation of the piperazine ring is a critical first step in many synthetic sequences. Various methods have been developed to construct this six-membered heterocycle, ranging from classical condensation reactions to modern catalyzed cyclizations.
The de novo synthesis of the piperazine core can be accomplished through several distinct cyclization strategies. These methods typically involve the formation of two carbon-nitrogen bonds to close the ring from linear precursors.
One common industrial method involves the reaction of ethanolamine or 1,2-dichloroethane with ammonia. wikipedia.org While effective for producing the parent piperazine, these high-temperature processes often yield a mixture of linear and cyclic products, necessitating further purification. wikipedia.org More refined laboratory-scale methods offer greater control and versatility.
Modern approaches leverage catalysis to achieve cyclization under milder conditions. For instance, a palladium-catalyzed reaction can couple a propargyl unit with various diamine components to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Another strategy employs a Wacker-type aerobic oxidative cyclization of alkenes using a base-free palladium catalyst to form six-membered nitrogen heterocycles. organic-chemistry.org
Photoredox catalysis has also emerged as a powerful tool. In one method, an iridium-based complex catalyzes a decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access C2-substituted piperazines. organic-chemistry.orgmdpi.com A conceptually different approach involves the catalytic reductive cyclization of dioximes. This method begins with the double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which is then hydrogenated over a palladium-on-carbon (Pd/C) catalyst to stereoselectively form the piperazine ring. nih.gov
| Cyclization Strategy | Key Reactants/Catalysts | General Description |
|---|---|---|
| Classical Condensation | Ethanolamine/Ammonia | Industrial-scale synthesis, often resulting in product mixtures. wikipedia.org |
| Palladium-Catalyzed Cyclization | Propargyl units, Diamines, Pd Catalyst | Modular synthesis of highly substituted piperazines with high stereochemical control. organic-chemistry.org |
| Photoredox Decarboxylative Cyclization | Aldehydes, Amino-acid derivatives, Iridium photocatalyst | Generates α-aminyl radicals that cyclize with an imine intermediate to form the ring. organic-chemistry.orgmdpi.com |
| Catalytic Reductive Cyclization | Primary amines, Nitrosoalkenes, Pd/C Catalyst | Sequential Michael additions followed by reductive cyclization of dioxime intermediates. nih.gov |
Once the piperazine ring is formed, the most direct method for synthesizing arylmethylpiperazines is the N-alkylation of piperazine itself or its derivatives. This nucleophilic substitution reaction is a cornerstone of piperazine chemistry. nih.gov The reaction typically involves treating piperazine with a benzyl halide, such as benzyl chloride or bromide, in the presence of a base to neutralize the hydrogen halide byproduct. orgsyn.org
This approach has been utilized in the synthesis of numerous pharmacologically active compounds. nih.gov For example, the synthesis of kinase inhibitors like Ponatinib involves the N-alkylation of a piperazine derivative with a reactive alkyl halide. nih.gov
A primary challenge in the direct alkylation of piperazine is controlling the degree of substitution. The reaction can yield a mixture of the desired mono-substituted product, the di-substituted byproduct (1,4-dibenzylpiperazine), and unreacted piperazine. orgsyn.orgnih.gov Illicit synthesis of benzylpiperazine (BZP) often produces the impure by-product dibenzylpiperazine (DBZP) through this mechanism. nih.govnih.gov
Reductive amination represents an alternative N-alkylation strategy. nih.govnih.gov This method involves reacting a piperazine with an aryl aldehyde (e.g., 2,5-dichlorobenzaldehyde) in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to form the N-arylmethyl bond.
Targeted Synthesis of Dichlorophenyl-Substituted Benzylpiperazine Structures
The synthesis of 1-[(2,5-Dichlorophenyl)methyl]piperazine is most directly achieved via the N-alkylation of piperazine with a suitable 2,5-dichlorobenzyl electrophile. This follows the general strategy outlined in section 2.1.2.
The typical procedure involves the reaction of piperazine with 2,5-dichlorobenzyl chloride. To favor the formation of the mono-substituted product, a large excess of piperazine is often used. This statistical approach ensures that the electrophile (2,5-dichlorobenzyl chloride) is more likely to encounter an unreacted piperazine molecule than a molecule of the already-formed product.
Reaction Scheme:
Reactants: Piperazine (in excess) and 2,5-Dichlorobenzyl chloride
Solvent: A polar aprotic solvent such as acetonitrile (B52724) or a protic solvent like ethanol is commonly used.
Base: An acid scavenger, such as potassium carbonate or triethylamine, may be added, or the excess piperazine itself can serve as the base.
Product Isolation: After the reaction, the excess piperazine is removed, and the product mixture is typically subjected to extraction and purification, often via crystallization of a salt form (e.g., the dihydrochloride) or column chromatography. orgsyn.org
While this direct alkylation is common, an alternative strategy involves using a piperazine derivative with one nitrogen atom protected. For instance, N-Boc-piperazine can be alkylated with 2,5-dichlorobenzyl chloride. The reaction occurs selectively at the unprotected nitrogen. The final step is the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the desired product. This method avoids the formation of the di-substituted byproduct and often simplifies purification. mdpi.com
Optimization of Synthetic Pathways for Research-Scale Production and Purity
For research purposes, where high purity of the target compound is paramount, synthetic routes must be optimized to maximize yield and minimize byproducts. The primary challenge in the synthesis of mono-N-substituted piperazines like this compound is preventing the formation of the 1,4-disubstituted analogue. nih.gov
Several strategies are employed to achieve this selectivity:
Stoichiometric Control: As mentioned, using a significant excess of piperazine relative to the alkylating agent is a simple and common method to favor mono-substitution.
Use of Protecting Groups: The use of a removable blocking group on one of the piperazine nitrogens is a highly effective, albeit longer, route. The benzyl group itself can serve as an easily removable protecting group via hydrogenolysis, making it ideal for preparing unsymmetrically disubstituted piperazines. orgsyn.org Common protecting groups like Boc are widely used in syntheses requiring high purity. mdpi.com
Purification Techniques: Optimization of the purification process is crucial. The physical properties of mono- and di-substituted piperazines are often distinct enough to allow for separation. Fractional distillation can be used for liquid free-base products. orgsyn.org Alternatively, the formation of salts can be a highly effective purification method. For example, 1-benzylpiperazine can be cleanly isolated as a stable dihydrochloride salt, free from the disubstituted compound, by precipitating it from an ethanolic hydrogen chloride solution. orgsyn.org
Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and reaction time can significantly impact the product distribution. For instance, carrying out alkylations at lower temperatures can sometimes increase the selectivity for mono-alkylation. google.com
For research-scale production, a combination of using a protecting group strategy followed by chromatographic purification or selective salt crystallization is often the preferred method to obtain a high-purity sample of this compound.
| Optimization Strategy | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Stoichiometric Control (Excess Piperazine) | Statistical probability favors mono-alkylation. | Operationally simple, one-step reaction. | Requires removal of large amounts of excess reactant; may still yield some disubstituted product. |
| Protecting Group Strategy (e.g., N-Boc-piperazine) | One nitrogen is blocked, forcing reaction at the other site. | Excellent selectivity, high purity of mono-substituted product. mdpi.com | Adds steps to the synthesis (protection and deprotection), increasing time and cost. |
| Selective Salt Precipitation | Exploits differences in solubility between the salts of mono- and di-substituted products. | Can provide a highly pure, stable, and easy-to-handle solid product. orgsyn.org | Requires an additional step to convert the salt back to the free base if needed. |
| Chromatographic Purification | Separation based on differential adsorption to a stationary phase. | Can provide very high purity. | Can be costly and time-consuming for larger scales. |
Structure Activity Relationship Sar Studies of 1 2,5 Dichlorophenyl Methyl Piperazine Analogues
Influence of Dichlorophenyl Substitution Patterns on Biological Efficacy
The position of the chlorine atoms on the phenyl ring is a critical determinant of the biological efficacy of N-benzylpiperazine analogues. While direct SAR studies focusing exclusively on the 2,5-dichloro substitution pattern are not extensively detailed in the provided context, valuable insights can be drawn from comparisons with other dichlorophenyl isomers, such as the 2,3-dichloro and 3,4-dichloro analogues.
Research on a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines targeting the dopamine (B1211576) D3 receptor demonstrated that the nature of the phenyl ring substitution significantly impacts binding affinity. For instance, the 2,3-dichlorophenylpiperazine analogue in this series displayed the highest affinity for the D3 receptor, with a subnanomolar Ki value. acs.org This suggests that the presence and positioning of chlorine atoms can create favorable interactions within the receptor's binding pocket. acs.org
In another study on dopamine D3 receptor antagonists, analogues containing a 2,3-dichlorophenyl moiety were also found to exhibit high affinity. nih.gov The substitution pattern influences the electronic properties and conformation of the molecule, which in turn affects how it fits into and interacts with the target receptor. While the 2,5-dichloro pattern of the primary compound is distinct, the high affinity observed with the 2,3-dichloro pattern underscores the importance of the dichlorophenyl scaffold in achieving potent biological activity.
The table below summarizes the binding affinities of various substituted phenylpiperazine analogues for the human dopamine D3 and D2L receptors, illustrating the impact of the substitution pattern.
| Compound | Substitution on Phenyl Ring | Ki (nM) for hD3 | Ki (nM) for hD2L | D2/D3 Selectivity Ratio |
|---|---|---|---|---|
| Analogue 1 | Unsubstituted | 6.3 | 34.1 | 5.4 |
| Analogue 2 | 2-Methoxyphenyl | 2.1 | 3.5 | 1.7 |
| Analogue 3 | 2,3-Dichlorophenyl | 0.6 | 33.6 | 56.0 |
Data derived from a study on [4-(4-Carboxamidobutyl)]-1-arylpiperazines. acs.org
Role of the Piperazine (B1678402) Ring and Nitrogen Atoms in Molecular Recognition
The piperazine ring is a privileged scaffold in medicinal chemistry, largely due to the presence of its two nitrogen atoms, which play a crucial role in molecular recognition and pharmacokinetic properties. nih.gov The nitrogen atoms of the piperazine moiety in 1-[(2,5-Dichlorophenyl)methyl]piperazine analogues are key to their interaction with biological targets.
One of the piperazine nitrogens, typically the one distal to the benzyl group, is often protonated at physiological pH. This positively charged nitrogen can form crucial ionic interactions, or salt bridges, with acidic amino acid residues (such as aspartate or glutamate) in the binding sites of receptors. For example, in studies of piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 (σ1) receptor, the protonated nitrogen atom was found to form a bidentate salt bridge with glutamate and aspartate residues. nih.gov This electrostatic interaction is a powerful anchoring point that significantly contributes to the binding affinity of the ligand. nih.gov
Furthermore, the nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating a network of interactions that stabilize the ligand-receptor complex. nih.gov The specific geometry and basicity of the piperazine nitrogens are therefore essential for precise molecular recognition. The piperazine core offers structural rigidity and a defined orientation for its substituents, which is advantageous for fitting into specific binding pockets. nih.gov The presence of these two nitrogen atoms also tends to increase water solubility and improve oral bioavailability, which are desirable pharmacokinetic properties. nih.gov
Conformational Analysis and Stereochemical Considerations in Ligand Binding
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a receptor. For N-benzylpiperazine analogues, the piperazine ring typically adopts a chair conformation. nih.gov The orientation of the dichlorophenylmethyl group relative to the piperazine ring can significantly influence how the molecule presents its key interacting features to the receptor.
The flexibility of the bond connecting the benzyl group to the piperazine nitrogen allows for various rotational conformations. Computational studies on related arylpiperazine ligands have shown that the angle between the plane of the phenyl ring and the piperazine ring is an important parameter. nih.gov An optimal conformation is required to align the hydrophobic dichlorophenyl group and the protonated nitrogen atom for simultaneous interaction with their respective binding sites on the receptor.
Stereochemistry can also play a pivotal role, particularly when chiral centers are introduced into the molecule. Although this compound itself is not chiral, modifications to its structure can introduce stereocenters. Studies on chiral 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives have shown that enantiomers can have vastly different biological activities. nih.gov For instance, one enantiomer might act as a potent agonist, while the other could be an antagonist or be inactive. nih.gov This highlights that receptors are chiral environments, and a precise stereochemical arrangement is often necessary for optimal ligand binding and functional response.
Rational Design Principles for Modulating Pharmacological Profiles
Rational drug design aims to create new molecules with improved properties based on an understanding of their SAR. For this compound analogues, several principles can be applied to modulate their pharmacological profiles.
Pharmacophore Modeling : A key strategy is the use of pharmacophore models, which define the essential structural features required for biological activity. nih.gov For many receptor ligands, a common pharmacophore includes a hydrophobic region, a hydrogen bond acceptor/donor, and a positive ionizable feature. nih.govacs.org In the case of benzylpiperazine derivatives, the dichlorophenyl group serves as a hydrophobic region, while the distal piperazine nitrogen provides the positive ionizable center. nih.govacs.org By identifying and mapping these features, new analogues can be designed to better fit the pharmacophore and thus have higher affinity and selectivity.
Bioisosteric Replacement : Another principle is bioisosteric replacement, where one part of the molecule is replaced with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For example, the dichlorophenyl ring could be replaced with other substituted aromatic or heteroaromatic rings to explore new interactions with the receptor.
Conformational Constraint : To improve affinity and selectivity, the flexibility of the molecule can be reduced through conformational constraint. This involves modifying the structure to lock it into a more bioactive conformation. For instance, introducing rigid linkers or additional rings can reduce the number of possible conformations, thereby decreasing the entropic penalty of binding and potentially increasing affinity. nih.gov
By applying these rational design principles, medicinal chemists can systematically modify the structure of this compound to develop new analogues with tailored pharmacological profiles for specific therapeutic targets.
Preclinical Pharmacological and Mechanistic Investigations of 1 2,5 Dichlorophenyl Methyl Piperazine Analogues
Receptor Binding and Functional Assays for Ligand-Target Interactions
The interaction of dichlorophenylpiperazine analogues with various neurotransmitter receptors is a key determinant of their pharmacological activity. These interactions have been extensively studied through receptor binding and functional assays to determine affinity, selectivity, and functional effects (agonism or antagonism).
Analogues of dichlorophenylpiperazine have been investigated for their interaction with serotonin (5-HT) receptors, which are pivotal in mood and cognitive regulation. The substitution pattern on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine (B1678402) ring significantly influence the affinity and selectivity for different 5-HT receptor subtypes.
Furthermore, research on a broader class of arylpiperazines has demonstrated that N4-substitution can significantly enhance affinity for 5-HT1A sites nih.gov. This suggests that modifications to the piperazine scaffold of dichlorophenylpiperazine are a viable strategy for modulating serotonergic activity. The affinity of phenylpiperazine compounds with two chlorine substituents for various receptors has been noted, with some showing high affinity for the 5-HT1A receptor researchgate.net.
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |
|---|---|---|
| Analogue 8a | <100 | Not Reported |
| Analogue 8c | <100 | Not Reported |
| Analogue 8e | <100 | Not Reported |
| Analogue 8d | >100 | >100 |
| Analogue 8i | >100 | >100 |
| Analogue 8j | >100 | >100 |
Data synthesized from studies on N-(3-fluoro-4-(4-(2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides nih.gov.
Sigma (σ) receptors, particularly the σ1 subtype, are intracellular chaperones that modulate a variety of neurotransmitter systems. They have emerged as important targets for the treatment of neuropsychiatric disorders. Studies have shown that phenylpiperazine compounds bearing two chlorine substituents exhibit a significantly higher affinity for the σ1 receptor compared to those with two methyl substituents researchgate.net. This highlights the importance of the dichloro- substitution for σ1 receptor binding.
In the development of dual 5-HT1A and σ1 receptor ligands for antidepressant activity, several dichlorophenylpiperazine derivatives have demonstrated high affinity for both targets, with Ki values in the low nanomolar range for the σ1 receptor researchgate.net. This dual activity is considered a promising approach for developing novel antidepressants.
A significant body of research has focused on the interaction of dichlorophenylpiperazine analogues with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. These receptors are key targets for antipsychotic medications. It has been demonstrated that 2,3-DCPP acts as a partial agonist at both D2 and D3 dopamine receptors wikipedia.org.
Extensive structure-activity relationship (SAR) studies have been conducted on a series of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides and related analogues to optimize their affinity and selectivity for the D3 receptor nih.govacs.orgacs.orgnih.gov. The 2,3-dichlorophenylpiperazine moiety has been identified as a key structural feature for achieving high D3 receptor affinity, often in the subnanomolar range acs.org. Many of these analogues exhibit significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios exceeding 100-fold in some cases nih.govacs.org. For example, compound 29 (N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide) showed a D3 receptor binding affinity (Ki) of 0.7 nM and a D2/D3 selectivity ratio of 133 acs.org. Functional assays have confirmed that these high-affinity ligands act as antagonists at the D3 receptor acs.org.
| Compound | hD3 Affinity (Ki, nM) | hD2L Affinity (Ki, nM) | D2/D3 Selectivity Ratio |
|---|---|---|---|
| Compound 29 | 0.7 | 93.3 | 133 |
| Analogue 8d | 6.1 | >1000 | >164 |
| Analogue 8j | 2.6 | >1000 | >385 |
| Analogue 8h | Not Reported | Not Reported | >130 |
| Analogue 8l | Not Reported | Not Reported | >130 |
| Analogue 8n | Not Reported | Not Reported | >130 |
Data compiled from studies on various N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide analogues nih.govacs.org.
Piperazine derivatives are known to interact with multiple components of monoamine neurotransmitter systems, including dopaminergic, noradrenergic, and serotoninergic pathways nih.gov. This broad pharmacological profile can contribute to their therapeutic effects and potential side effects. For example, some arylpiperazine analogues designed as 5-HT1A antagonists also exhibit high affinity for α1-adrenergic receptors nih.gov. This cross-reactivity highlights the importance of screening for interactions with other neurotransmitter systems to ensure target selectivity. The positional isomer of 2,3-DCPP, 3,4-dichlorophenylpiperazine (3,4-DCPP), has been shown to act as a serotonin releaser and a β1-adrenergic receptor blocker, albeit with relatively low affinity wikipedia.org.
Enzyme Inhibition and Activation Studies
Beyond receptor interactions, the pharmacological profile of a compound is also defined by its effects on key enzymes involved in metabolic or signaling pathways.
While direct studies on the inhibition of IMPDH, PARP-1, or COX by 1-[(2,5-Dichlorophenyl)methyl]piperazine analogues are limited, research on the broader piperazine class of compounds suggests potential for such activities.
IMPDH (Inosine-5'-monophosphate dehydrogenase): This enzyme is a target for immunosuppressive, antiviral, and anticancer drugs nih.gov. Notably, a series of 1-(5-isoquinolinesulfonyl)piperazine analogues have been identified as inhibitors of IMPDH in Mycobacterium tuberculosis nih.gov. These findings suggest that the piperazine scaffold can be incorporated into molecules designed to inhibit IMPDH, and future studies could explore the potential of dichlorophenylpiperazine analogues in this context.
PARP-1 (Poly (ADP-ribose) polymerase-1): PARP-1 is a key enzyme in DNA repair and a target for cancer therapy. Although specific data on dichlorophenylpiperazine analogues is not available, the piperazine moiety is a common structural feature in many known PARP-1 inhibitors.
COX (Cyclooxygenase): COX enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). There is currently no direct evidence to suggest that dichlorophenylpiperazine analogues are significant inhibitors of COX enzymes.
Cell-Based Biological Activity Assessments
Anticancer Efficacy in Various Cell Lines
Analogues of this compound have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines. The piperazine scaffold is a key pharmacophore in many anticancer agents, and its derivatives have been extensively evaluated for their cytotoxic potential. mdpi.comresearchgate.net
One area of investigation involves conjugating piperazine derivatives to other known bioactive molecules. For instance, novel vindoline-piperazine conjugates have shown potent anticancer activity. Specifically, derivatives containing a [4-(trifluoromethyl)benzyl]piperazine moiety were highly effective against the breast cancer MDA-MB-468 cell line, while those with a 1-bis(4-fluorophenyl)methyl piperazine group showed strong activity against the non-small cell lung cancer cell line HOP-92. mdpi.com Further studies on these conjugates revealed broad efficacy, particularly against colon, CNS, melanoma, renal, and breast cancer cells. mdpi.com
Benzothiazole-piperazine derivatives have also been identified as active anticancer agents. Aroyl substituted versions, in particular, were found to be the most potent against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.trresearchgate.net Similarly, a series of 1,2-benzothiazine derivatives incorporating a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent exhibited cytotoxicity against the MCF7 breast adenocarcinoma cell line comparable or superior to the standard drug doxorubicin. nih.gov
Other modifications, such as creating piperazine-tethered derivatives of the natural diterpenoid alepterolic acid, have yielded compounds effective against hepatoma (HepG2) and triple-negative breast cancer (MDA-MB-231) cells. nih.gov Benzofuran piperazine derivatives have also been synthesized and evaluated, showing efficacy in both murine and human cancer cell lines, including a MDA-MB-231 xenograft model in mice. nih.gov The versatility of the piperazine scaffold is further highlighted by its incorporation into quinolinone structures, which have shown cytotoxic activity against breast cancer cell lines. derpharmachemica.com
Table 1: Anticancer Activity of Selected Piperazine Analogues in Various Cell Lines
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | GI₅₀ = 1.00 µM | mdpi.com |
| Vindoline-1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Lung) | GI₅₀ = 1.35 µM | mdpi.com |
| Aroyl-benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular), MCF-7 (Breast), HCT-116 (Colorectal) | Significant cytotoxic activity | bilkent.edu.trresearchgate.net |
| Alepterolic acid-piperazine derivative (3n) | MDA-MB-231 (Breast) | IC₅₀ = 5.55±0.56 μM | nih.gov |
| 1,2-Benzothiazine-1-(3,4-dichlorophenyl)piperazine | MCF7 (Breast) | More cytotoxic than doxorubicin | nih.gov |
| Benzofuran piperazine derivatives | MDA-MB-231 (Breast) | In vivo anticancer efficacy | nih.gov |
Antiviral Spectrum and Mechanism in Cellular Models
Piperazine derivatives have emerged as a promising class of compounds in antiviral research, exhibiting activity against a variety of viruses. researchgate.netnih.gov Their mechanism often involves targeting crucial viral proteins.
In the context of coronaviruses, trisubstituted piperazine derivatives have been designed as noncovalent inhibitors of the main protease (Mpro), a key enzyme in viral replication. One such derivative, GC-78-HCl, demonstrated potent antiviral activity against SARS-CoV-2 (EC₅₀ = 0.40 μM), including various variants, and other human coronaviruses like HCoV-OC43 and HCoV-229E, indicating a potential for broad-spectrum activity. acs.org
The piperazine scaffold has also been investigated for activity against the Flaviviridae family. A library of piperazine-derived small molecules was screened for inhibitory action against Zika virus (ZIKV) and Dengue virus (DENV). Two lead compounds were identified with broad-spectrum activity, showing IC₅₀ values of 1.9 µM and 1.4 µM against ZIKV and DENV, respectively. unisi.it These compounds are thought to act as inhibitors of the viral NS3 protease. unisi.it
Furthermore, piperazine itself has been shown to possess antiviral properties against Chikungunya virus (CHIKV), an alphavirus. nih.gov Structural and molecular docking studies revealed that piperazine binds to a conserved hydrophobic pocket of the viral capsid protein. This interaction is believed to interfere with viral assembly or stability, thus inhibiting viral replication. This was confirmed in cellular models through plaque reduction and immunofluorescence assays. nih.gov Piperazine-substituted pyranopyridines have also been identified as inhibitors of Hepatitis B virus (HBV) virion production. nih.gov
Table 2: Antiviral Activity of Selected Piperazine Analogues
| Compound/Derivative Class | Virus Target | Mechanism of Action | Potency (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|---|
| Trisubstituted piperazine (GC-78-HCl) | SARS-CoV-2 | Main Protease (Mpro) Inhibition | EC₅₀ = 0.40 µM | acs.org |
| Piperazine-derived small molecule (Lead compound 44) | Zika Virus (ZIKV) | NS3 Protease Inhibition (putative) | IC₅₀ = 1.9 µM | unisi.it |
| Piperazine-derived small molecule (Lead compound 44) | Dengue Virus (DENV) | NS3 Protease Inhibition (putative) | IC₅₀ = 1.4 µM | unisi.it |
| Piperazine | Chikungunya Virus (CHIKV) | Capsid Protein Binding | Not specified | nih.gov |
| Piperazine-substituted pyranopyridines | Hepatitis B Virus (HBV) | Inhibition of Virion Production | Not specified | nih.gov |
Antimicrobial and Antioxidant Potentials in In Vitro Systems
Antimicrobial Activity: The piperazine nucleus is a core component of various compounds exhibiting significant antimicrobial properties. ijbpas.com Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netijbpas.com For example, a series of azole-containing piperazine analogues demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.1 to 25 µg/ml, comparable to standard drugs like chloramphenicol. ijbpas.com
Studies on piperazine-substituted pyranopyridines and related compounds found them to be potent against Listeria monocytogenes and even against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), where they outperformed ampicillin. nih.gov Synthetic mimics of antimicrobial peptides based on 2,5-diketopiperazines have shown activity superior to clinical antibiotics against several resistant bacteria, including MRSA, vancomycin-resistant Enterococcus (VRE), and multidrug-resistant E. coli. nih.gov
Antioxidant Potential: Piperazine derivatives have been widely investigated for their antioxidant capabilities in various in vitro systems. researchgate.netasianpubs.org The piperazine ring, when coupled with other heterocyclic structures or natural compounds, can enhance antioxidant activity. researchgate.netasianpubs.org
The antioxidant capacity of these analogues is often evaluated using standard assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, and the ferric reducing antioxidant power (FRAP) method. nih.gov For instance, certain piperazine derivatives containing a methylxanthine moiety showed notable DPPH radical scavenging activity, with one hydroxyl-containing compound demonstrating the highest potency. nih.gov Similarly, piperazinyl flavone derivatives have been synthesized and shown to be efficient scavengers of hydrogen peroxide (H₂O₂), with some exhibiting EC₅₀ values around 2 µM. nih.gov Indole derivatives substituted with piperazine also displayed comparable DPPH free radical scavenging activity to Vitamin E. ankara.edu.tr
Table 3: In Vitro Antimicrobial and Antioxidant Activity of Piperazine Analogues
| Activity Type | Compound/Derivative Class | Assay/Target Organism | Key Finding | Reference |
|---|---|---|---|---|
| Antimicrobial | Azole-containing piperazines | Various Bacteria | MIC values ranging from 3.1-25 µg/ml | ijbpas.com |
| Antimicrobial | Piperazine-substituted pyranopyridine (3k) | Listeria monocytogenes | Most potent compound in the series | nih.gov |
| Antimicrobial | 2,5-Diketopiperazines | MRSA, VRE, MDR E. coli | Superior activity compared to some clinical antibiotics | nih.gov |
| Antioxidant | Methylxanthine-piperazine derivative (3c) | DPPH radical scavenging | IC₅₀ = 189.42 µmol/L | nih.gov |
| Antioxidant | Piperazinyl flavone derivatives | H₂O₂ scavenging | EC₅₀ ≈ 2 µM for some compounds | nih.gov |
| Antioxidant | Indole-piperazine derivative (11) | DPPH radical scavenging | 85.63% scavenging activity | ankara.edu.tr |
Anti-inflammatory Pathway Modulation in Cellular Assays
Analogues of this compound have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. The piperazine heterocycle is a structural component in molecules that can act as antagonists for histamine and serotonin receptors, which are involved in inflammatory processes. ijbpas.comnih.gov
A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones showed prominent anti-inflammatory activity, with some compounds exhibiting inhibition ranging from 30.6% to 57.8% in a carrageenan footpad edema test. nih.gov
In cellular assays, piperazine derivatives have been shown to target the production of pro-inflammatory mediators. For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov Similarly, methyl salicylate derivatives bearing a piperazine moiety were found to significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and TNF-α in RAW264.7 macrophage cells. nih.gov
The mechanism often involves the inhibition of enzymes central to the inflammatory cascade. Molecular docking studies suggest that the anti-inflammatory activity of certain indole-piperazine derivatives may result from the inhibition of cyclooxygenase-2 (COX-2). ankara.edu.tr Further investigation into methyl salicylate-piperazine compounds confirmed their ability to attenuate LPS-induced COX-2 up-regulation in cellular models. nih.gov
Elucidation of Molecular Mechanisms of Action
The diverse biological activities of this compound analogues stem from their ability to interact with a variety of molecular targets. In cancer therapy, a primary mechanism is the induction of apoptosis. For example, alepterolic acid derivatives with a piperazine tail were shown to induce caspase-dependent apoptosis in MDA-MB-231 breast cancer cells. nih.gov Further investigations into benzothiazole-piperazine derivatives revealed they cause apoptosis by inducing cell cycle arrest at the subG1 phase. bilkent.edu.trresearchgate.net Some piperazine analogues are also believed to function as topoisomerase II (Topo II) inhibitors, binding to the DNA-Topo II complex or the minor groove of DNA, thereby disrupting DNA replication in cancer cells. nih.gov
In the context of antiviral activity, the mechanisms are highly specific to the viral target. For SARS-CoV-2, piperazine derivatives act as nonpeptidic inhibitors of the main protease (Mpro), preventing the processing of viral polyproteins necessary for replication. acs.org For alphaviruses like CHIKV, the mechanism involves direct binding to a hydrophobic pocket on the viral capsid protein, which is thought to disrupt viral particle assembly or stability. nih.gov
The anti-inflammatory effects of these compounds are linked to the modulation of inflammatory signaling pathways. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which reduces the production of prostaglandins. ankara.edu.trnih.gov Additionally, these analogues can suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby dampening the inflammatory response at a cellular level. nih.govnih.gov
Computational Chemistry and in Silico Studies on 1 2,5 Dichlorophenyl Methyl Piperazine Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions that stabilize the ligand-receptor complex and for predicting the binding affinity. For analogues of 1-[(2,5-Dichlorophenyl)methyl]piperazine, docking studies have been employed to explore their potential as inhibitors for various therapeutic targets.
In studies of similar phenylpiperazine derivatives, molecular docking has been used to investigate interactions with targets such as the androgen receptor (AR), topoisomerase II (Topo II), and Poly (ADP-ribose) polymerase-1 (PARP-1). For example, when docked into the AR ligand-binding pocket, arylpiperazine derivatives were found to be stabilized primarily by hydrophobic interactions. Similarly, docking studies of novel 1,2-benzothiazine derivatives containing a dichlorophenyl-piperazine moiety showed potential binding to the DNA-Topo II complex, forming hydrogen bonds with key amino acid residues like aspartic acid. The dichlorophenyl and benzothiazine rings were noted to engage in π-type interactions with aromatic amino acids within the nucleic acid binding domain.
The primary goal of these simulations is to calculate a binding score, which estimates the binding free energy. Lower scores typically indicate stronger, more favorable binding. Key interactions identified in these simulations often include:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and receptor.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor, such as the dichlorophenyl ring and hydrophobic amino acid residues.
Van der Waals Forces: General non-specific attractive or repulsive forces.
π-type Interactions: Interactions involving aromatic rings, such as π-π stacking or cation-π interactions.
| Target Protein | Analogue Type | Key Interacting Residues (Example) | Primary Interaction Types | Predicted Binding Score (kcal/mol) |
|---|---|---|---|---|
| PARP-1 | Piperazine-substituted naphthoquinone | Not specified | Not specified | -6.52 to -7.41 |
| Topoisomerase IIα | 1,2-Benzothiazine with dichlorophenyl-piperazine | Aspartic Acid | Hydrogen Bonds, π-type interactions | Not specified |
| Androgen Receptor (AR) | Arylpiperazine derivative | Not specified | Hydrophobic interactions, Van der Waals forces | Not specified |
Table 1: Representative findings from molecular docking studies on analogues. Data is illustrative of typical results from computational studies.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations model the atomic motions of the system, providing insights into the conformational stability of the complex and the dynamics of the binding interactions. For analogues of this compound, MD simulations are used to validate docking results and assess the stability of the predicted binding poses.
A typical MD simulation runs for nanoseconds (ns), tracking the trajectory of each atom. Several parameters are analyzed to evaluate the stability of the system:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues around their average position. High RMSF values highlight flexible regions of the protein.
Radius of Gyration (Rg): Represents the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding.
Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, providing further information on its conformational stability.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, identifying the most persistent and crucial interactions.
In studies on related piperazine (B1678402) derivatives, MD simulations lasting up to 150 ns have been used to confirm the stability of ligand-protein complexes, showing that the ligand remains securely within the binding pocket.
| Parameter | Description | Indication of Stability |
|---|---|---|
| RMSD | Average atomic deviation from the initial structure. | Plateauing of the RMSD curve over time. |
| RMSF | Fluctuation of individual residues. | Low fluctuations in binding site residues. |
| Radius of Gyration (Rg) | Measure of protein compactness. | Consistent Rg value throughout the simulation. |
| Hydrogen Bonds | Number of ligand-protein hydrogen bonds. | Sustained presence of key hydrogen bonds over time. |
Table 2: Key parameters analyzed in Molecular Dynamics simulations to assess the stability of a ligand-receptor complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. For analogues of this compound, QSAR models can predict properties like receptor binding affinity or inhibitory activity.
The development of a QSAR model involves several steps:
Data Set Collection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformation).
Model Building: Statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the activity.
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.
QSAR studies on piperidine (B6355638) and piperazine derivatives have
In Vitro Metabolic Profiling and Bioactivation Pathways of 1 2,5 Dichlorophenyl Methyl Piperazine Analogues
Characterization of Phase I and Phase II Metabolites
The biotransformation of drug molecules is broadly categorized into Phase I and Phase II metabolic reactions. nih.govresearchgate.netyoutube.com Phase I reactions typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govyoutube.comdrughunter.com
For analogues of 1-[(2,5-Dichlorophenyl)methyl]piperazine, in vitro studies using liver microsomes have identified a range of metabolites. nih.gov Phase I metabolism is dominated by oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govyoutube.com Common Phase I metabolic pathways for piperazine-containing compounds include N-dealkylation, N-oxidation, and hydroxylation of the piperazine (B1678402) ring. nih.gov The dichlorophenyl ring can undergo hydroxylation at various positions, as well as oxidative dechlorination. nih.govnih.gov Additionally, oxidation of the methylene (B1212753) bridge connecting the two rings is a plausible metabolic route.
Following Phase I oxidation, the newly formed hydroxyl groups can undergo Phase II conjugation reactions. drughunter.com The most common of these is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to the metabolite. nih.govdrughunter.com This process significantly increases the polarity of the metabolite, preparing it for elimination. youtube.com
Table 1: Predicted Phase I and Phase II Metabolites
| Phase | Reaction Type | Predicted Metabolite Structure |
|---|---|---|
| Phase I | N-Oxidation | Metabolite with an N-oxide on a piperazine nitrogen |
| Phase I | Hydroxylation | Metabolite with a hydroxyl group on the piperazine ring |
| Phase I | N-Dealkylation | Piperazine and (2,5-Dichlorophenyl)methanol |
| Phase I | Aromatic Hydroxylation | Metabolite with a hydroxyl group on the dichlorophenyl ring |
| Phase I | Oxidative Dechlorination | Metabolite with a hydroxyl group replacing a chlorine atom |
Identification of Reactive Intermediates and Bioactivation Mechanisms
Metabolic activation, or bioactivation, is the process by which a chemically stable compound is converted into a reactive electrophilic intermediate. nih.gov These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, which is considered a potential initiating event in certain types of drug-induced toxicities. nih.govnih.gov For compounds containing a piperazine ring and a dichlorophenyl group, several bioactivation pathways are of concern. nih.gov
Iminium Ion Formation Associated with the Piperazine Moiety
The piperazine ring, a cyclic tertiary amine, is a well-known structural motif prone to metabolic bioactivation. nih.govnih.gov The primary mechanism involves oxidation of the carbon atom alpha to a nitrogen atom within the piperazine ring, a reaction typically mediated by CYP enzymes. nih.gov This initial hydroxylation step produces an unstable carbinolamine intermediate. Subsequent dehydration (loss of a water molecule) of the carbinolamine leads to the formation of a highly reactive electrophilic iminium ion. nih.govchemrxiv.org This species can be readily attacked by cellular nucleophiles. nih.gov The formation of iminium ions is a recognized bioactivation pathway for numerous drugs containing cyclic tertiary amine structures. nih.govresearchgate.net
Oxidative Defluorination and Quinone Methide Formation from the Dichlorophenyl Ring
While the specific compound is dichlorinated, the principle of bioactivation via oxidation of the halogenated phenyl ring is relevant. The dichlorophenyl ring can be bioactivated through an oxidative process. nih.gov Initial CYP-mediated hydroxylation of the aromatic ring produces a dichlorophenol metabolite. This phenolic intermediate can undergo a further two-electron oxidation to form a reactive quinone-imine or, more commonly, a quinone methide intermediate. nih.govnih.govnih.gov These quinone-type species are potent electrophiles that can readily react with biological nucleophiles through Michael addition. nih.gov This pathway represents a significant bioactivation route for many phenolic and aromatic compounds. nih.gov
Utilization of Nucleophilic Trapping Agents in Metabolic Studies
Due to their high reactivity and short half-lives, reactive metabolites like iminium ions and quinone methides cannot be detected directly in standard in vitro incubations. nih.govrsc.org Therefore, their existence is inferred by capturing them with exogenous nucleophilic trapping agents to form stable, detectable adducts. nih.govrsc.org The choice of trapping agent is guided by the principle of hard and soft acids and bases, which dictates the reactivity between the electrophilic metabolite and the nucleophilic trap. rsc.org
Potassium cyanide (KCN) is frequently used to trap "hard" electrophiles, such as iminium ions. nih.govwashington.educreative-biolabs.com The cyanide anion readily attacks the electrophilic carbon of the iminium ion, forming a stable cyano adduct that can be characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Conversely, glutathione (B108866) (GSH), a tripeptide containing a "soft" nucleophilic thiol group, is the trapping agent of choice for "soft" electrophiles like quinone methides. rsc.orgwashington.educreative-biolabs.com The thiol group of GSH attacks the electrophilic center of the quinone, forming a stable GSH conjugate. washington.educreative-biolabs.com The detection of these adducts provides strong evidence for the formation of the transient reactive intermediates. washington.edu
Table 2: Common Nucleophilic Trapping Agents and Their Targets
| Trapping Agent | Target Reactive Intermediate | Type of Electrophile |
|---|---|---|
| Potassium Cyanide (KCN) | Iminium Ion | Hard |
| Glutathione (GSH) | Quinone, Quinone Methide | Soft |
Role of Hepatic Microsomal Systems in Xenobiotic Biotransformation
Hepatic microsomal systems are a critical in vitro tool for studying the metabolism of xenobiotics. nih.govnih.gov These preparations consist of vesicles of the endoplasmic reticulum isolated from liver homogenates and contain a high concentration of the key enzymes responsible for drug metabolism. nih.gov
The primary enzymes involved in Phase I metabolism, the cytochrome P450 (CYP) superfamily, are embedded in the microsomal membrane. nih.gov Studies with piperazine-containing drugs have shown that multiple CYP isoforms, particularly CYP3A4, CYP2C19, and CYP1A2, are often involved in their metabolism. nih.govnih.gov Similarly, the enzymes responsible for Phase II glucuronidation, the UGTs, are also localized within the microsomes. nih.gov
Incubating a test compound, such as a this compound analogue, with human or rat liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes, UDPGA for UGTs) allows researchers to generate and identify metabolites in a controlled environment that mimics hepatic biotransformation. nih.govnih.gov These systems are indispensable for characterizing metabolic pathways, identifying potential sites of bioactivation, and predicting the metabolic fate of new chemical entities. nih.govresearchgate.net
Analytical and Spectroscopic Characterization Methodologies for 1 2,5 Dichlorophenyl Methyl Piperazine
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for providing detailed information about the molecular structure of 1-[(2,5-Dichlorophenyl)methyl]piperazine. By probing the interactions of the molecule with electromagnetic radiation, these techniques can map out the connectivity of atoms and the nature of the chemical bonds, leading to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the dichlorophenyl ring, the methylene (B1212753) bridge, and the piperazine (B1678402) ring. The aromatic protons on the dichlorophenyl ring would appear in the downfield region of the spectrum, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions on the ring. The benzylic protons of the methylene group connecting the dichlorophenyl ring to the piperazine moiety would likely appear as a singlet around 3.5-4.0 ppm. The protons on the piperazine ring would be expected to resonate in the upfield region, generally between 2.5 and 3.5 ppm, often as complex multiplets due to their chemical and magnetic non-equivalence.
The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom in the molecule. The carbon atoms of the dichlorophenyl ring would be observed in the aromatic region (typically 120-140 ppm), with the carbons bearing the chlorine atoms showing characteristic shifts. The benzylic methylene carbon would resonate around 60-70 ppm, while the carbons of the piperazine ring would appear in the 40-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 125 - 135 |
| C-Cl | - | 130 - 140 |
| Benzyl CH₂ | 3.5 - 4.0 | 60 - 70 |
| Piperazine CH₂ | 2.5 - 3.5 | 40 - 60 |
| Piperazine NH | Variable | - |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a compound like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods. spectrabase.comrsc.org
In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be expected, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzylpiperazine derivatives often involve cleavage of the benzylic C-N bond, leading to the formation of a dichlorobenzyl cation and a piperazine-containing fragment. The specific fragmentation pattern can serve as a fingerprint for the identification of the compound.
LC-MS/MS (Tandem Mass Spectrometry) can provide even more detailed structural information by isolating a specific precursor ion and inducing its fragmentation to produce a spectrum of product ions. This technique is particularly useful for the quantification of the compound in complex matrices and for the identification of metabolites. GC-MS is also a widely used technique for the analysis of piperazine derivatives, offering high resolution and sensitivity. rsc.orgscholars.direct
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₁H₁₄Cl₂N₂ |
| Molecular Weight | 244.15 g/mol |
| Molecular Ion Peak (m/z) | 244 (with characteristic Cl₂ isotopic pattern) |
| Key Fragment Ions (m/z) | Dichlorobenzyl fragment, Piperazine fragment |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds.
Key expected IR absorption bands include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the dichlorophenyl ring, and N-H stretching for the secondary amine in the piperazine ring. The C-N stretching vibrations of the piperazine and benzylamine (B48309) moieties would also be present. The presence of the C-Cl bonds would result in absorptions in the fingerprint region of the spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic UV absorption bands arising from π-π* transitions of the dichlorophenyl ring. The position and intensity of these absorption maxima can be influenced by the substitution pattern on the aromatic ring. While piperazine itself does not absorb significantly in the UV region, its derivatives can be analyzed after derivatization to form UV-active compounds. researchgate.net
Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) | Aromatic C-H stretch, Aliphatic C-H stretch, C=C stretch (aromatic), N-H stretch, C-N stretch, C-Cl stretch |
| Ultraviolet-Visible (UV-Vis) | Absorption maxima characteristic of a substituted benzene (B151609) ring |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or buffer). Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic parameter used for its identification. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. For piperazine and its derivatives, derivatization may be used to enhance UV detection. jocpr.com
Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds like many piperazine derivatives. hakon-art.com In a typical GC method, the compound is vaporized and separated on a capillary column with a specific stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention time is used for qualitative analysis, while the peak area provides quantitative information. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and its impurities.
Future Research Directions for 1 2,5 Dichlorophenyl Methyl Piperazine Research
Advancements in Synthetic Strategies for Novel Analogues with Enhanced Specificity
The future of research on 1-[(2,5-Dichlorophenyl)methyl]piperazine will heavily rely on the development of advanced synthetic strategies to generate novel analogues with improved target specificity and efficacy. The synthesis of piperazine (B1678402) derivatives often involves multi-step processes, and the exploration of more efficient and versatile synthetic routes is a continuous pursuit. chemicalbook.com
Future synthetic endeavors could focus on several key areas:
Combinatorial Chemistry and High-Throughput Synthesis: The use of combinatorial chemistry approaches can facilitate the rapid generation of a large library of analogues. By systematically modifying different parts of the this compound scaffold, researchers can explore a vast chemical space to identify compounds with optimized properties.
Green Chemistry Approaches: The development of more environmentally friendly synthetic methods is a growing priority in pharmaceutical research. Future syntheses of novel analogues should aim to utilize greener solvents, reduce the number of reaction steps, and minimize waste generation. chemicalbook.com
Structure-Activity Relationship (SAR) Guided Synthesis: A detailed understanding of the structure-activity relationship is crucial for the rational design of more potent and selective analogues. researchgate.net Future research should systematically investigate how modifications to the dichlorophenyl ring (e.g., altering the position or nature of the halogen substituents) and the piperazine ring (e.g., introducing substituents at the N4 position) affect biological activity. For instance, studies on related fluorophenylpiperazine analogues have shown that the position of halogen substitutes on the phenyl ring is essential for their inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk
| Synthetic Approach | Key Advantages | Potential Application for this compound Analogues |
| Combinatorial Chemistry | Rapid generation of large and diverse compound libraries. | Exploration of a wide range of substituents on the phenyl and piperazine rings to identify key structural features for enhanced specificity. |
| Green Chemistry | Reduced environmental impact, increased safety and efficiency. | Development of sustainable manufacturing processes for lead compounds and their analogues. |
| SAR-Guided Synthesis | Rational design of more potent and selective compounds. | Systematic modification of the lead structure to optimize interactions with specific biological targets and minimize off-target effects. |
Deeper Mechanistic Elucidation of Biological and Pharmacological Effects
While the piperazine core is associated with a broad spectrum of biological activities, including antimicrobial, antidepressant, and anticancer effects, the specific mechanistic underpinnings of this compound remain largely unexplored. researchgate.net Future research must prioritize a thorough investigation of its biological and pharmacological effects to identify its therapeutic potential.
Key areas for mechanistic studies include:
Target Identification and Validation: A critical first step is to identify the specific molecular targets with which this compound interacts. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and computational target prediction. Once potential targets are identified, their biological relevance to disease pathways needs to be validated.
In Vitro and In Vivo Pharmacological Profiling: Comprehensive in vitro assays are necessary to determine the compound's potency, selectivity, and mode of action at the identified targets. Subsequent in vivo studies in relevant animal models of disease are essential to evaluate its efficacy, pharmacokinetic properties, and potential for therapeutic application. For example, related dichlorophenylpiperazine derivatives have shown cytotoxic activity against breast cancer cells, suggesting a potential role as anticancer agents. nih.gov
Signal Transduction Pathway Analysis: Understanding how this compound modulates cellular signaling pathways is crucial for elucidating its mechanism of action. Techniques such as Western blotting, reporter gene assays, and transcriptomics can be employed to map the downstream effects of compound-target interaction.
| Research Area | Methodologies | Potential Outcomes |
| Target Identification | Affinity Chromatography, Proteomics, Computational Prediction | Identification of primary and secondary biological targets. |
| Pharmacological Profiling | In Vitro Assays (e.g., enzyme inhibition, receptor binding), In Vivo Animal Models | Determination of potency, efficacy, and pharmacokinetic profile. |
| Signal Transduction Analysis | Western Blotting, Reporter Gene Assays, Transcriptomics | Elucidation of the molecular pathways affected by the compound. |
Synergistic Integration of Computational and Experimental Drug Discovery Pipelines
The integration of computational and experimental approaches has become a cornerstone of modern drug discovery, enabling a more efficient and rational design of novel therapeutics. nih.gov Future research on this compound will greatly benefit from a synergistic pipeline that combines in silico and wet-lab methodologies.
This integrated approach can be implemented in several ways:
Virtual Screening and Lead Identification: Computational methods such as molecular docking and pharmacophore modeling can be used to screen large virtual libraries of compounds to identify potential hits that are structurally similar to this compound or are predicted to bind to its biological targets. nih.govacs.org
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models can help in the early identification of compounds with unfavorable pharmacokinetic or safety profiles, thus reducing the attrition rate in later stages of drug development. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. researchgate.net This can provide valuable insights for the design of new compounds with improved potency and selectivity. researchgate.net The results of these computational studies can then guide the synthesis and experimental testing of the most promising candidates, creating an iterative cycle of design, synthesis, and evaluation.
The future of research on this compound is promising, with significant opportunities to explore its therapeutic potential. By leveraging advanced synthetic methodologies, delving deeper into its biological mechanisms, and embracing an integrated computational and experimental drug discovery paradigm, the scientific community can unlock the full potential of this intriguing piperazine derivative.
Q & A
Q. What are the common synthetic routes for 1-[(2,5-Dichlorophenyl)methyl]piperazine?
The synthesis typically involves nucleophilic substitution or condensation reactions. A validated method includes reacting N-(3-chloropropyl)phthalimide with 1-(2,5-dichlorophenyl)piperazine in toluene under reflux with anhydrous sodium carbonate as a base. Post-reaction purification involves filtration, solvent removal, and recrystallization from ethyl acetate . Alternative routes use diethanolamine as a starting material, which undergoes halogenation and cyclo-condensation with 2,3-dichloroaniline in aqueous conditions .
Q. How is this compound characterized?
Key characterization techniques include:
- NMR spectroscopy : Confirms structural integrity by analyzing proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl groups) .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~750 cm⁻¹) .
- X-ray crystallography : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding in piperazine derivatives) .
Q. What are the primary biological activities reported for this compound?
Piperazine derivatives with 2,5-dichlorophenyl substituents exhibit antiproliferative activity in cancer cell lines and thrombolytic effects in clot dissolution assays. For example, derivatives with 2,5-dimethoxyphenyl groups showed significant thrombolytic activity in vitro .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
Yield optimization involves:
Q. What strategies resolve contradictions in biological activity data for dichlorophenyl-piperazine derivatives?
Discrepancies in cytotoxicity (e.g., lower activity for 3,4-dichlorophenyl vs. 2,5-dichlorophenyl derivatives) can be addressed via:
- Computational modeling : Molecular docking or QSAR studies to correlate substituent positions with receptor binding .
- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., MTT assays for IC₅₀ determination) .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- Hydrogen bond donors/acceptors : Reducing H-bond donors (e.g., replacing -NH with -NMe groups) improves BBB permeability .
- Lipophilicity : Chlorine substituents enhance membrane penetration but may increase metabolic instability. LogP values >3.0 correlate with higher bioavailability .
Methodological Guidance
Designing assays for thrombolytic activity evaluation
- Clot lysis assay : Incubate derivatives with fibrin clots and measure lysis percentage using spectrophotometry .
- Hemolysis testing : Assess cytotoxicity via erythrocyte membrane integrity assays (e.g., hemoglobin release at 540 nm) .
In silico approaches for SAR studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
